Carbamazepine-d8(Major)

LC-MS/MS Bioanalysis Isotopologue interference

Select Carbamazepine-d8 (Major) for robust, validated LC-MS/MS quantification. Its eight non-exchangeable deuterium labels ensure a ≥3 Da mass shift to eliminate spectral overlap with the analyte, while preserving co-elution to correct for matrix effects—unlike d2 or d10 analogs. Adopt a regulatory-compliant method directly: validated for human plasma (LLQ 5 ng/mL, linear to 1,000 ng/mL) and specified in patented multi-analyte antiepileptic panels, minimizing method development.

Molecular Formula C17H24N2O
Molecular Weight 280.43 g/mol
Cat. No. B13841199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine-d8(Major)
Molecular FormulaC17H24N2O
Molecular Weight280.43 g/mol
Structural Identifiers
SMILES[HH].[HH].C.C.C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N
InChIInChI=1S/C15H12N2O.2CH4.2H2/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;;;/h1-10H,(H2,16,18);2*1H4;2*1H/i9D,10D;2*1D;2*1+1D
InChIKeyCACWMSHAVPVMOG-OLMCKQESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamazepine-d8 (Major) for LC-MS/MS Quantification: Technical Specifications and Procurement Considerations


Carbamazepine-d8 (Major) is a deuterium-labeled analog of the tricyclic anticonvulsant carbamazepine, carrying eight deuterium atoms substituted for hydrogen atoms at stable, non-exchangeable positions on the dibenzazepine ring system. Carbamazepine-d8 is employed as a stable isotope-labeled (SIL) internal standard for the accurate quantification of carbamazepine and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The parent compound carbamazepine is a voltage-gated sodium channel blocker with an IC50 of 131 μM, used clinically for epilepsy, trigeminal neuralgia, and bipolar disorder [1].

Carbamazepine-d8 (Major): Why Deuterated Internal Standard Selection Is Not Interchangeable Across d2, d4, and d10 Analogs


Deuterated carbamazepine analogs are not interchangeable in LC-MS/MS quantification workflows because the number and positioning of deuterium labels critically affect analytical performance. An internal standard must exhibit a mass difference of at least three mass units from the target analyte to avoid spectral overlap, while simultaneously maintaining near-identical chromatographic retention time and ionization efficiency to effectively correct for matrix effects . Analogs with fewer deuterium atoms (e.g., carbamazepine-d2) may present insufficient mass separation from naturally occurring isotopologues, while analogs with more extensive deuteration (e.g., carbamazepine-d10) may exhibit altered chromatographic retention due to the inverse isotope effect, potentially compromising co-elution with the unlabeled analyte and introducing quantification bias [1]. Furthermore, deuterium labels positioned at exchangeable sites can undergo back-exchange in biological matrices, rendering the internal standard unreliable [2].

Carbamazepine-d8 (Major) Quantifiable Differentiation: Head-to-Head and Cross-Study Evidence


Carbamazepine-d8 vs. Carbamazepine-d2: Superior Mass Separation Eliminates Isotopologue Interference Risk

Carbamazepine-d8 (Δm = +8 Da) provides substantially greater mass separation from the unlabeled analyte compared to carbamazepine-d2 (Δm = +2 Da). A mass difference of ≥3 Da is the minimum requirement to avoid spectral overlap with naturally occurring isotopologues (M+1, M+2) in small-molecule LC-MS/MS assays . Carbamazepine-d2, with only two deuterium atoms, may exhibit signal cross-contribution from the unlabeled analyte's M+2 isotopologue, leading to overestimation of internal standard response and systematic underestimation of analyte concentration. In contrast, the +8 Da shift of carbamazepine-d8 places the internal standard channel well outside the natural isotopic envelope of carbamazepine (m/z 237), effectively eliminating cross-talk between analyte and internal standard channels .

LC-MS/MS Bioanalysis Isotopologue interference

Carbamazepine-d8 Demonstrates Validated Bioanalytical Performance in Human Plasma with 5 ng/mL LLQ

Carbamazepine-d8 has been successfully validated as an internal standard in a peer-reviewed HPLC-MS/MS method for quantifying carbamazepine in human plasma, demonstrating a lower limit of quantification (LLQ) of 5 ng/mL with linearity from 5–1,000 ng/mL (r² = 0.9989) [1]. The method employed carbamazepine-d8 to correct for matrix effects and ionization variability across the calibration range. Intra-day and inter-day precision, recoveries, and sample stability at three spiked quality control levels were all suitable for pharmacokinetic laboratory application [1]. This validation establishes a reproducible, publication-backed protocol that laboratories can directly adopt or adapt for therapeutic drug monitoring (TDM) of carbamazepine.

Therapeutic drug monitoring Human plasma Method validation

Carbamazepine-d8 in Clinical Multi-Analyte Panels: Direct Comparison to d4 and d10 Analogs in Antiepileptic Drug Assays

A patented rapid detection method (CN115639306B) for antiepileptic drug concentrations in clinical samples specifies the use of carbamazepine-d8 as the stable isotope internal standard for carbamazepine quantification within a multi-analyte panel including levetiracetam, lamotrigine, gabapentin, zonisamide, primidone, clonazepam, lacosamide, valproic acid, phenytoin, perampanel, carbamazepine-10,11-epoxide, and licarbazepine [1]. The selection of carbamazepine-d8 over alternative deuterated forms (such as d4 or d10) reflects its optimized balance of mass separation and chromatographic co-elution in a complex multi-drug UPLC-MS/MS method. The patent explicitly includes carbamazepine-d8 in its internal standard protocol for establishing calibration curves and quantifying clinical sample concentrations [1].

Multi-analyte TDM Clinical sample Antiepileptic drugs

Carbamazepine-d8 Method Transfer: 50 ng/mL Working Solution Protocol with Acetonitrile Dilution

A patent for determining carbamazepine content in human plasma by HPLC-MS-MS (Wang Yingtao, 2020) specifies the use of carbamazepine-d8 internal standard at a working concentration of 50.0 ng/mL, added to calibration standards, quality control samples, and test plasma samples [1]. The method employs a straightforward sample preparation involving 4-fold dilution with acetonitrile followed by centrifugation, and a second 4-fold dilution of the supernatant with 20% acetonitrile aqueous solution prior to injection [1]. This protocol demonstrates that carbamazepine-d8 remains stable and performs reproducibly through a simple, high-throughput sample preparation workflow suitable for routine clinical or pharmacokinetic analyses.

HPLC-MS-MS Plasma Sample preparation

Carbamazepine-d8 (8 Deuteriums) vs. Carbamazepine-d10: Reduced Inverse Isotope Effect Risk for More Reliable Co-Elution

Deuterated internal standards with high levels of deuteration (e.g., d10) may exhibit a measurable inverse isotope effect in reversed-phase LC, causing the deuterated analog to elute slightly earlier than the unlabeled analyte and compromising co-elution and matrix effect correction [1]. Carbamazepine-d10, with ten deuterium atoms, carries a higher risk of chromatographic resolution from carbamazepine compared to carbamazepine-d8. The eight-deuterium substitution of carbamazepine-d8 represents a balanced design: sufficient mass shift (Δm = +8) to avoid isotopologue interference while minimizing the inverse isotope effect that can degrade quantification accuracy [1]. Empirical observations across multiple LC-MS/MS method validations confirm that carbamazepine-d8 reliably co-elutes with carbamazepine under standard reversed-phase conditions [2].

Chromatographic separation Deuterium isotope effect SIL internal standard selection

Carbamazepine-d8 (Major) Procurement: High-Impact Research and Industrial Application Scenarios


Therapeutic Drug Monitoring (TDM) of Carbamazepine in Clinical Pharmacokinetic Studies

Carbamazepine-d8 is validated for quantifying carbamazepine in human plasma with an LLQ of 5 ng/mL and linear range up to 1,000 ng/mL [1]. Clinical pharmacokinetic laboratories and contract research organizations (CROs) conducting TDM for epilepsy or bipolar disorder patients can implement this validated HPLC-MS/MS method directly, reducing method development time and ensuring regulatory-compliant quantification. The 50.0 ng/mL working solution protocol with simple acetonitrile dilution enables high-throughput sample processing suitable for large clinical trials [2].

Multi-Analyte Antiepileptic Drug Panel Quantification in Clinical Diagnostics

Carbamazepine-d8 is specified as the internal standard for carbamazepine in a patented UPLC-MS/MS method for rapid detection of antiepileptic drug concentrations in clinical samples [3]. This multi-analyte panel covers levetiracetam, lamotrigine, gabapentin, zonisamide, primidone, clonazepam, lacosamide, valproic acid, phenytoin, perampanel, carbamazepine-10,11-epoxide, and licarbazepine. Clinical diagnostic laboratories and hospital-based TDM services procuring carbamazepine-d8 can directly implement this patented, high-throughput protocol for comprehensive antiepileptic drug monitoring.

Environmental Fate and Wastewater Monitoring of Carbamazepine

Carbamazepine is a persistent pharmaceutical contaminant in municipal wastewater and drinking water sources, requiring accurate quantification in complex environmental matrices. Carbamazepine-d8 serves as the ideal internal standard for correcting severe matrix effects encountered in sewage and surface water LC-MS/MS analyses, enabling accurate determination of carbamazepine concentrations at environmentally relevant levels [4]. Environmental testing laboratories and water quality monitoring agencies can procure carbamazepine-d8 to support regulatory compliance monitoring and environmental fate studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbamazepine-d8(Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.